molecular formula C23H23N5S B253907 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Katalognummer B253907
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: XHUALLGEFGFCAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrimidine-based compound that has been synthesized through various methods and has shown promising results in scientific research.

Wirkmechanismus

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is not fully understood. However, it is believed to exert its effects through the modulation of various receptors in the body, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to modulate various neurotransmitters in the brain, including dopamine and serotonin. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile in lab experiments is its potential as an anticancer agent. Additionally, its ability to modulate dopamine and serotonin receptors in the brain makes it a potential candidate for the development of antipsychotic drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied.

Zukünftige Richtungen

There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile. One direction is to further study its potential as an anticancer agent and develop more effective drugs based on this compound. Another direction is to study its potential as an antipsychotic agent and develop drugs with fewer side effects. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various receptors in the body.

Synthesemethoden

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been achieved through various methods. One of the most common methods involves the reaction of 4-(4-bromobenzyl)piperazine with 2-(methylthio)pyrimidine-4,6-diamine in the presence of a palladium catalyst. Another method involves the reaction of 4-(4-bromobenzyl)piperazine with 2-(methylthio)pyrimidine-5-carbonitrile in the presence of a copper catalyst.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-(4-Benzylpiperazin-1-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile in medicinal chemistry have been extensively studied. It has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has shown potential as an antipsychotic agent, with studies demonstrating its ability to modulate dopamine and serotonin receptors in the brain.

Eigenschaften

Molekularformel

C23H23N5S

Molekulargewicht

401.5 g/mol

IUPAC-Name

4-(4-benzylpiperazin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H23N5S/c1-29-23-25-21(19-10-6-3-7-11-19)20(16-24)22(26-23)28-14-12-27(13-15-28)17-18-8-4-2-5-9-18/h2-11H,12-15,17H2,1H3

InChI-Schlüssel

XHUALLGEFGFCAJ-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4

Kanonische SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.